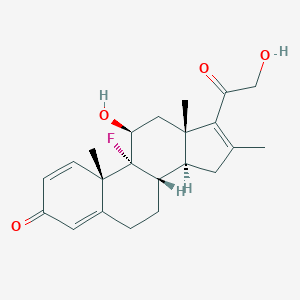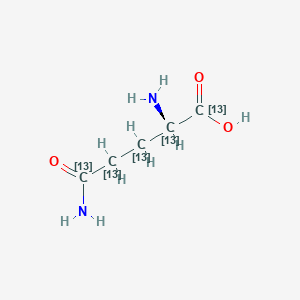
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Descripción general
Descripción
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid, commonly referred to as DOPO, is an organic acid that has been studied for its potential applications in scientific research. DOPO is a chiral molecule, meaning that it has two non-superimposable mirror images, and is of particular interest due to its ability to form stable complexes with metal ions. This property has enabled the use of DOPO in a variety of research experiments, such as those involving the binding of metal ions to proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Pharmacological Tool in Cholecystokinin Study
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid derivatives, like lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. They show great affinity for pancreatic CCK receptors and are potent and specific in inhibiting CCK-induced effects in various biological systems. This makes them valuable pharmacological tools for studying the functions of CCK (Makovec et al., 1987).
Metal–Carbonyl Tracers
Compounds like this compound have been utilized in the synthesis of W(CO)5 complexes. These complexes exhibit strong infrared absorption and are thermally stable, making them suitable for applications as metal–carbonyl tracers in various chemical processes (Kowalski et al., 2009).
Biomass-Derived Chemical Conversion
The compound has relevance in the conversion of biomass-derived levulinic acid. It plays a role in catalytic hydrogenation and oxidation processes, leading to the formation of valuable industrial chemicals like γ-valerolactone (GVL) (Gong et al., 2011).
Inhibition of Caspase-1
Derivatives of this compound have been explored for their inhibitory effects on caspase-1, a crucial enzyme in inflammatory processes. This research provides insights into developing novel inhibitors for therapeutic applications (Brady, 1998).
Nitric Oxide Synthase Inhibition
Similar compounds have been studied as inhibitors of nitric oxide synthase, an enzyme involved in various physiological processes. Research in this area contributes to the development of potential therapeutic agents (Ulhaq et al., 1998).
Protecting Group Chemistry
These compounds are also important in protecting group chemistry, particularly in the synthesis of alpha and beta-glucoisosaccharinic acids from cellulosic materials. This chemistry is vital for the development of valuable platform chemicals (Almond et al., 2018).
Tumor Imaging
Derivatives have been explored for tumor imaging, particularly in the context of enhanced glutamine metabolism in cancer cells. Their properties make them promising candidates for developing novel diagnostic tools (Huang et al., 2019).
Propiedades
IUPAC Name |
(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GKVKFTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



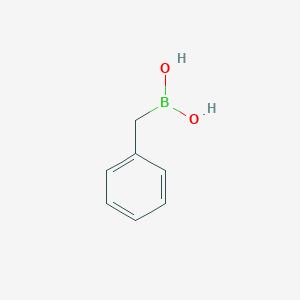
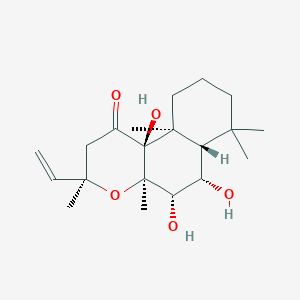
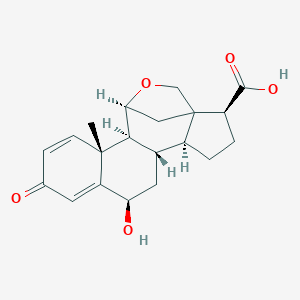

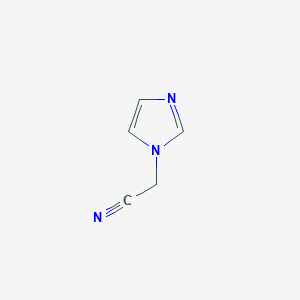
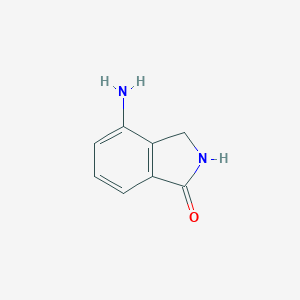




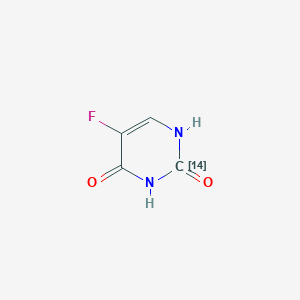
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
